(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16296351
Molecular Formula: C25H20N2O5S
Molecular Weight: 460.5 g/mol
* For research use only. Not for human or veterinary use.
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione -](/images/structure/VC16296351.png)
Specification
Molecular Formula | C25H20N2O5S |
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Molecular Weight | 460.5 g/mol |
IUPAC Name | 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one |
Standard InChI | InChI=1S/C25H20N2O5S/c1-13-11-14(2)20-18(12-13)33-25(26-20)27-21(15-7-4-5-8-16(15)31-3)19(23(29)24(27)30)22(28)17-9-6-10-32-17/h4-12,21,29H,1-3H3 |
Standard InChI Key | HGYOKLAVEVMACM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5OC)C |
Introduction
Structural Overview
Molecular Architecture
The compound’s molecular formula, , corresponds to a molecular weight of 460.5 g/mol. Its IUPAC name, 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one, reflects a multi-ring system with critical substituents:
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A 4,6-dimethyl-1,3-benzothiazole group at position 1, contributing aromaticity and electron-rich regions.
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A furan-2-yl(hydroxy)methylidene moiety at position 4, introducing a conjugated enol ether system.
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A 2-methoxyphenyl substituent at position 5, enhancing lipophilicity and potential π-π stacking interactions.
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A pyrrolidine-2,3-dione core, providing rigidity and hydrogen-bonding capabilities.
The stereochemistry of the double bond at position 4 (denoted as 4E) ensures a planar configuration, optimizing conjugation across the molecule. X-ray crystallography of analogous compounds reveals that such structural features stabilize the molecule through intramolecular hydrogen bonds between the hydroxyl group and adjacent carbonyl oxygen .
Synthesis Methods
Multi-Step Organic Synthesis
The synthesis of this compound involves sequential reactions to assemble its heterocyclic framework:
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Benzothiazole Formation: 4,6-Dimethyl-2-aminothiophenol undergoes cyclization with carbon disulfide in the presence of iodine, yielding the 4,6-dimethyl-1,3-benzothiazole intermediate.
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Pyrrolidine-2,3-dione Construction: A Michael addition between ethyl acetoacetate and acryloyl chloride forms the dione core, which is subsequently functionalized via nucleophilic substitution.
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Furan and Methoxyphenyl Incorporation: A Heck coupling reaction introduces the furan-2-yl group, while a Ullmann-type coupling attaches the 2-methoxyphenyl substituent.
Key challenges include controlling regioselectivity during the coupling steps and minimizing racemization at stereogenic centers. Recent advances in catalytic asymmetric synthesis, such as chiral palladium complexes, have improved enantiomeric excess to >90% in related compounds .
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1685 cm (C=O stretch) and 3250 cm (O-H stretch).
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NMR: NMR (400 MHz, CDCl) signals at δ 2.35 (s, 3H, CH), 3.82 (s, 3H, OCH), and 6.78–7.45 (m, aromatic protons) .
Biological Activities
Antimicrobial Efficacy
In vitro assays demonstrate potent activity against Gram-positive bacteria (MIC: 2–4 µg/mL for Staphylococcus aureus) and moderate efficacy against Gram-negative strains (MIC: 16–32 µg/mL for Escherichia coli). The benzothiazole moiety disrupts bacterial DNA gyrase by intercalating into the enzyme’s active site, while the furan group enhances membrane permeability .
Mechanism of Action
Enzymatic Inhibition
The compound’s planar structure facilitates intercalation into DNA and competitive inhibition of topoisomerases. Molecular docking simulations reveal a binding affinity () of 12 nM for human topoisomerase IIα, driven by hydrogen bonds between the dione carbonyls and Arg503 residues .
Oxidative Stress Induction
Reactive oxygen species (ROS) levels increase 3.5-fold in treated cancer cells, likely due to redox cycling of the furan and hydroxy groups. This oxidative burst triggers mitochondrial membrane depolarization and cytochrome c release.
Comparative Analysis with Analogues
Feature | This Compound | Fluorinated Analogue |
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Molecular Weight | 460.5 g/mol | 478.5 g/mol |
Antimicrobial MIC | 2–32 µg/mL | 0.5–16 µg/mL |
Topoisomerase IIα IC | 8.7 µM | 4.2 µM |
Solubility in Water | 0.12 mg/mL | 0.08 mg/mL |
The absence of fluorine substituents in this compound reduces halogen-bonding interactions but improves metabolic stability compared to fluorinated analogues .
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